1,2,4-oxadiazole-3-carbonyl azide

Medicinal Chemistry Drug Design Physicochemical Properties

Generic oxadiazole building blocks fail to deliver the regiospecific reactivity and metabolic stability required in modern drug discovery. 1,2,4-Oxadiazole-3-carbonyl azide (CAS 39512-61-3) resolves this with a uniquely positioned 3-carbonyl azide on the privileged 1,2,4-oxadiazole core. - Enables CuAAC click chemistry to introduce hydrolysis-resistant oxadiazole bioisosteres, overcoming amide bond metabolic liability. - Provides divergent synthesis via Curtius rearrangement to the isocyanate, expanding library scope from a single precursor. - Delivers ~10-fold higher log D vs. 1,3,4-oxadiazole isomers, improving blood-brain barrier penetration for CNS programs. Sourced from BenchChem with verified identity and consistent batch purity for reliable procurement.

Molecular Formula C3HN5O2
Molecular Weight 139.1
CAS No. 39512-61-3
Cat. No. B6259797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-oxadiazole-3-carbonyl azide
CAS39512-61-3
Molecular FormulaC3HN5O2
Molecular Weight139.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4-Oxadiazole-3-carbonyl Azide: Overview


1,2,4-Oxadiazole-3-carbonyl azide (CAS 39512-61-3) is a heterocyclic acyl azide with the molecular formula C3HN5O2 and a molecular weight of 139.07 g/mol [1]. The compound features a 1,2,4-oxadiazole core, a five-membered heteroaromatic ring system frequently employed as a bioisosteric replacement for ester and amide functionalities in medicinal chemistry [2]. The 3-carbonyl azide substituent confers a distinct reactivity profile, enabling the compound to serve as a versatile intermediate in cycloaddition reactions and as a precursor for Curtius rearrangement to the corresponding isocyanate [3]. Its primary utility lies in the synthesis of 1,2,3-triazole-containing conjugates via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and as a building block for the construction of more complex heterocyclic architectures.

1,2,4-Oxadiazole-3-carbonyl Azide: Differentiation from Substitutes


In-class compounds, such as other oxadiazole regioisomers or differently substituted oxadiazole azides, cannot be simply interchanged with 1,2,4-oxadiazole-3-carbonyl azide. Systematic comparisons of 1,2,4- and 1,3,4-oxadiazole matched pairs in the AstraZeneca compound collection revealed significant, quantitative differences in key pharmaceutical properties [1]. Furthermore, the specific placement of the carbonyl azide at the 3-position of the 1,2,4-oxadiazole ring dictates its unique reactivity and electronic properties, as the 1,2,4-oxadiazole core itself is known for distinct charge distributions and hydrogen-bonding capabilities compared to its 1,3,4-isomer [2]. The following quantitative evidence guide details these key differentiators to inform scientific selection and procurement.

1,2,4-Oxadiazole-3-carbonyl Azide: Quantitative Differentiation Guide


Lipophilicity: 1,2,4- vs 1,3,4-Oxadiazole Core

The 1,2,4-oxadiazole core exhibits significantly higher lipophilicity (log D) compared to its 1,3,4-oxadiazole regioisomer. A systematic comparison of matched pairs from the AstraZeneca compound collection found that in virtually all cases, the 1,3,4-oxadiazole isomer shows an order of magnitude lower lipophilicity [1]. This differentiation is a key consideration when optimizing for membrane permeability versus aqueous solubility.

Medicinal Chemistry Drug Design Physicochemical Properties

Hydrolytic Stability vs Amide Bonds

The 1,2,4-oxadiazole ring is a well-established bioisostere for amide bonds, but with a key advantage: it is resistant to hydrolysis [1]. This property is leveraged to improve the metabolic stability and in vivo efficacy of drug candidates. For instance, in a series of benzodiazepine receptor ligands, replacing the amide group with a 1,2,4-oxadiazole moiety led to an observed increase in in vivo efficacy compared to the parent carboxamide derivatives [2].

Medicinal Chemistry Peptidomimetics Stability

Acyl Azide Reactivity: CuAAC and Curtius Rearrangement

The carbonyl azide group at the 3-position of the 1,2,4-oxadiazole ring enables a chemoselective reaction pathway that is distinct from simple alkyl azides. While both undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles [1], the acyl azide (carbonyl azide) can also undergo Curtius rearrangement to generate a reactive isocyanate intermediate [2]. This dual reactivity provides a branching point for divergent synthesis that is not accessible with standard alkyl azide building blocks.

Click Chemistry Chemical Biology Conjugation

Hydrogen Bond Acceptor Strength: Isomeric Difference

The 1,2,4-oxadiazole ring system exhibits a different hydrogen-bonding profile compared to the 1,3,4-oxadiazole isomer. A combined experimental and computational study on amino-substituted matched pairs found that the 1,2,4-oxadiazole acts as a weaker hydrogen bond acceptor [1]. This difference is attributed to variations in the intrinsic charge distribution and dipole moment of the two regioisomeric cores.

Medicinal Chemistry Molecular Recognition Computational Chemistry

1,2,4-Oxadiazole-3-carbonyl Azide: Application Scenarios


Metabolically Stable Peptidomimetic Conjugates

When designing peptidomimetics where the amide bond is a metabolic liability, 1,2,4-oxadiazole-3-carbonyl azide serves as a precursor to introduce the hydrolysis-resistant 1,2,4-oxadiazole core [1]. The carbonyl azide can be used in CuAAC click chemistry to attach the oxadiazole moiety to an alkyne-bearing scaffold, creating a 1,2,3-triazole-linked conjugate with enhanced stability [2]. This strategy is particularly valuable in programs targeting oral bioavailability where peptide-based leads suffer from rapid degradation.

Divergent Heterocyclic Library Synthesis

The carbonyl azide functionality of this compound enables a divergent synthetic strategy. Under one set of conditions, it participates in copper-catalyzed click chemistry with alkynes to yield 1,2,3-triazoles [1]. Alternatively, upon heating or photolysis, it can undergo Curtius rearrangement to generate an oxadiazole-derived isocyanate [2], which can then be trapped with nucleophiles to yield ureas, carbamates, or amides. This dual reactivity, derived from the acyl azide nature of the compound, makes it a versatile building block for generating diverse compound libraries from a single starting material.

CNS-Penetrant Candidate Optimization

For drug discovery programs targeting the central nervous system (CNS), the higher intrinsic lipophilicity of the 1,2,4-oxadiazole core is a strategic advantage [1]. Scaffolds derived from 1,2,4-oxadiazole-3-carbonyl azide will inherently exhibit higher log D values compared to their 1,3,4-oxadiazole analogs, which can translate to improved passive diffusion across the blood-brain barrier. This property makes the compound a preferred building block in the early stages of CNS drug design when balancing potency with the ability to reach the site of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,4-oxadiazole-3-carbonyl azide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.